1H NMR and 13C NMR chemical shifts for 2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone
1H NMR and 13C NMR chemical shifts for 2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone is a complex molecule featuring a diaryl ketone core, decorated with a halogenated phenyl ring and a phenyl ring protected with a dioxolane group. Such substitution patterns are common in medicinal chemistry, where they serve to modulate electronic properties, metabolic stability, and receptor binding affinity.
This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of how to approach NMR spectral prediction and interpretation for novel, substituted aromatic compounds.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, a systematic numbering scheme is applied to the molecular structure of 2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone.
Figure 1: Molecular structure and atom numbering scheme for 2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Predictions are based on the principle of additivity of substituent effects on the benzene ring (base value δ ≈ 7.3 ppm) and comparison with analogous structures.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
|---|---|---|---|---|
| H6 | 7.85 - 7.95 | dd | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 6.0 | Deshielded by adjacent C=O and ortho to Cl. Coupled to H5 (ortho) and F (meta). |
| H5 | 7.20 - 7.30 | ddd | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 8.5, J(H5-H3) ≈ 2.5 | Ortho to C=O, ortho to F, and meta to Cl. Exhibits ortho H-H, ortho H-F, and meta H-H coupling. |
| H3 | 7.10 - 7.20 | dd | J(H3-F) ≈ 8.5, J(H3-H5) ≈ 2.5 | Ortho to Cl and meta to both C=O and F. Shows ortho H-F and meta H-H coupling. |
| H2' | 7.90 - 8.00 | t (s-like) | J ≈ 1.5 | Ortho to C=O and meta to the dioxolane group. Appears as a narrow triplet or singlet due to small meta couplings. |
| H6' | 7.75 - 7.85 | dt | J(H6'-H5') ≈ 7.7, J(H6'-H2', H4') ≈ 1.5 | Ortho to C=O. Coupled to H5' (ortho) and weakly to H2' and H4' (meta). |
| H4' | 7.65 - 7.75 | dt | J(H4'-H5') ≈ 7.7, J(H4'-H2', H6') ≈ 1.5 | Meta to C=O and ortho to the dioxolane group. Coupled to H5' (ortho) and weakly to H2' and H6' (meta). |
| H5' | 7.45 - 7.55 | t | J(H5'-H4', H6') ≈ 7.7 | Meta to both C=O and the dioxolane group. Appears as a triplet due to coupling with two ortho protons. |
| H8 (acetal) | 5.80 - 5.90 | s | - | Characteristic singlet for an acetal proton, deshielded by two oxygen atoms and the attached aromatic ring.[4] |
| H9/H10 (dioxolane) | 4.05 - 4.20 | m | - | Methylene protons of the dioxolane ring. Often appear as a complex multiplet or two closely spaced singlets.[4][5] |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on typical values for substituted benzophenones and dioxolanes.[6][7] Aromatic carbons absorb in the δ 120-150 ppm range, with the carbonyl carbon appearing significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C7 (C=O) | 194.0 - 196.0 | Typical chemical shift for a diaryl ketone. The electron-withdrawing Cl and F atoms slightly deshield this carbon.[8] |
| C4 (C-F) | 164.0 - 167.0 (d, ¹JCF ≈ 255 Hz) | Directly attached to fluorine, resulting in strong deshielding and a large one-bond C-F coupling constant. |
| C2 (C-Cl) | 138.0 - 140.0 | Deshielded by the directly attached chlorine and by the ortho C=O group. |
| C1' | 137.5 - 139.5 | Quaternary carbon attached to the carbonyl group. |
| C3' | 137.0 - 139.0 | Quaternary carbon attached to the dioxolane group. |
| C1 | 132.0 - 134.0 | Quaternary carbon, ipso to the carbonyl group. |
| C6 | 131.0 - 132.5 (d, ³JCF ≈ 9 Hz) | Deshielded by the adjacent carbonyl group. |
| C5 | 130.0 - 131.5 | Shift influenced by ortho C=O and ortho F. |
| C2' | 129.5 - 131.0 | Aromatic CH ortho to the carbonyl group. |
| C5' | 129.0 - 130.5 | Aromatic CH meta to both major substituents. |
| C6' | 128.0 - 129.5 | Aromatic CH ortho to the carbonyl group. |
| C4' | 126.0 - 127.5 | Aromatic CH ortho to the dioxolane group. |
| C3 | 118.0 - 119.5 (d, ²JCF ≈ 22 Hz) | Ortho to chlorine, showing a characteristic two-bond C-F coupling. |
| C5 (C-H) | 114.0 - 115.5 (d, ²JCF ≈ 22 Hz) | Ortho to fluorine, exhibiting a two-bond C-F coupling. |
| C8 (acetal) | 102.0 - 104.0 | Characteristic shift for an acetal carbon, deshielded by two oxygen atoms.[9] |
| C9/C10 (dioxolane) | 65.0 - 66.0 | Typical shift for the methylene carbons in a 1,3-dioxolane ring.[4] |
Scientific Rationale and Causality
The predicted chemical shifts are not arbitrary; they are derived from a logical application of fundamental NMR principles.
-
Inductive and Mesomeric Effects: The electron-withdrawing nature of the chlorine, fluorine, and carbonyl groups significantly influences the electron density around the aromatic protons and carbons.[2] The fluorine atom, being highly electronegative, exerts a strong inductive (-I) effect, deshielding nearby nuclei. However, it also has a +M (mesomeric) effect due to its lone pairs, which can shield the ortho and para positions. The interplay of these effects determines the final chemical shift. The carbonyl group is strongly deactivating (-I, -M), deshielding ortho and para protons.
-
Anisotropy: The π-electron system of the aromatic rings and the carbonyl group creates a local magnetic field. Protons located in the plane of the rings (the aryl protons) are deshielded and resonate at a lower field (higher ppm).[2]
-
Through-Space Coupling: The fluorine atom couples not only to adjacent protons and carbons (¹J, ²J, ³J) but also through space to protons that are spatially close, leading to more complex splitting patterns.
-
Dioxolane Ring: The 1,3-dioxolane ring is a five-membered cyclic acetal.[4] The acetal proton (H8) is uniquely deshielded because it is attached to a carbon bonded to two electronegative oxygen atoms. Its chemical shift is highly diagnostic.[4] The methylene protons (H9/H10) typically resonate around 4 ppm.
Experimental Verification Protocol
To validate the predicted spectral data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing a comprehensive dataset for unambiguous structure confirmation.
1. Sample Preparation
-
Accurately weigh 5-10 mg of purified 2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
-
Select a suitable deuterated solvent for complete dissolution. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.[4] Other solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
2. NMR Data Acquisition
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.
-
DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ will be positive, CH₂ will be negative).
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, revealing ¹H-¹H connectivities within the same spin system (e.g., confirming which protons are adjacent on the aromatic rings).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are separated by two or three bonds. It is essential for identifying quaternary carbons and piecing together the molecular fragments (e.g., correlating H6' to the carbonyl carbon C7).
Workflow for Spectral Analysis and Structure Confirmation
The process of moving from a raw spectrum to a confirmed structure follows a logical progression, which can be visualized as follows.
Figure 2: Workflow for NMR-based structure elucidation.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone. By systematically applying the principles of substituent effects and comparing with known data from analogous structures, we have generated a robust set of expected chemical shifts and coupling patterns. The included experimental protocol outlines the necessary steps for any researcher to acquire a comprehensive NMR dataset to verify these predictions. This dual approach of prediction and a clear path to experimental validation embodies the rigorous scientific process required in modern chemical and pharmaceutical research, enabling confident structural confirmation of complex novel molecules.
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